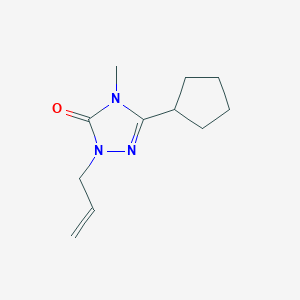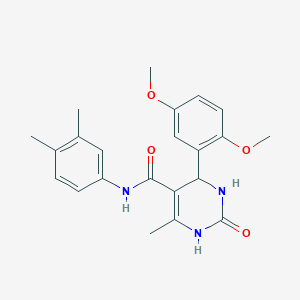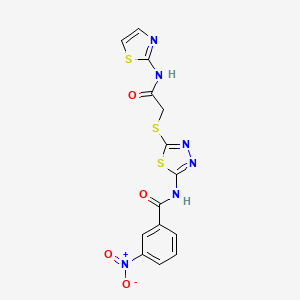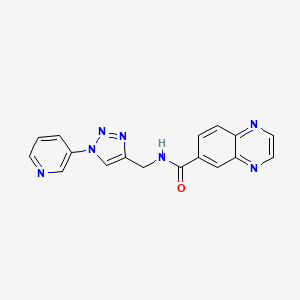
3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential biological activity, which makes it a subject of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition. For example, the synthesis of triazole-containing analogues of a tyrosinase inhibitor demonstrated the effectiveness of a 1,4-connected 1,2,3-triazole as a trans peptide bond isostere . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
Triazole derivatives exhibit a variety of molecular conformations and crystal structures. For instance, the molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating considerable delocalization of π-electron density within the triazole ring . This suggests that the molecular structure of "3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" could also exhibit delocalization of π-electrons, which may influence its reactivity and interactions.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions due to the reactivity of the triazole ring. The presence of substituents on the triazole ring can significantly affect the compound's reactivity. For example, the nitro group in some triazole derivatives participates in N–O···π(imidazole) interactions . The alkene group in "3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" could potentially undergo additional reactions such as cycloadditions or hydrogenations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and substituents. For instance, the crystal and molecular structures of two triazole derivatives revealed different polymorphic forms and intermolecular interactions, which can affect the compound's solubility and stability . The physicochemical properties, such as antioxidant activity and lipophilicity, of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been investigated, showing that these compounds can exhibit significant biological activities . The specific physical and chemical properties of "3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" would need to be determined experimentally, but it is likely that the compound would exhibit properties consistent with triazole derivatives, such as potential biological activity and solubility influenced by its molecular structure.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Green Chemistry
Research has demonstrated the utility of triazole derivatives in organic synthesis, highlighting efficient, green, and recyclable catalytic systems. These systems are employed for synthesizing biologically and industrially significant 1,4,5-trisubstituted-1,2,3-triazoles, using environmentally friendly protocols that offer synthetic advantages like high atom economy, low environmental impact, and recyclability of the reaction medium (Harjinder Singh et al., 2013). Furthermore, one-pot synthesis approaches have been developed for creating complex polyheterocycles, demonstrating the versatility and efficiency of triazole chemistry in generating novel compounds with potential biological activity (M. N. Ahmed et al., 2016).
Fluorescent Behavior
Triazole derivatives exhibit intriguing fluorescent properties, as illustrated by the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers, which show dual emission in specific solvents. This characteristic makes them suitable for potential applications in fluorescent labeling and optical materials (V. Kamalraj et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of triazole derivatives have been extensively studied, providing insights into their conformational properties and potential for forming supramolecular assemblies. These studies are crucial for understanding the reactivity and properties of these compounds, paving the way for their application in materials science and molecular engineering (N. Boechat et al., 2010).
Catalytic Applications
Triazole compounds have been utilized as ligands in metal complexes, demonstrating catalytic potential in oxidation and hydrogenation reactions. The structural diversity of triazole derivatives allows for the tuning of metal complex properties, enabling their application in catalysis and green chemistry (Fariha Saleem et al., 2013).
Eigenschaften
IUPAC Name |
5-cyclopentyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-14-11(15)13(2)10(12-14)9-6-4-5-7-9/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKULPIKEMPROGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC=C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)


![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)



![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)